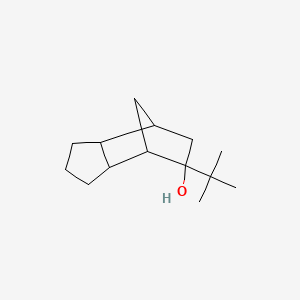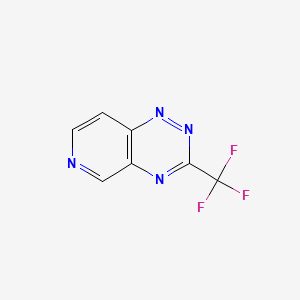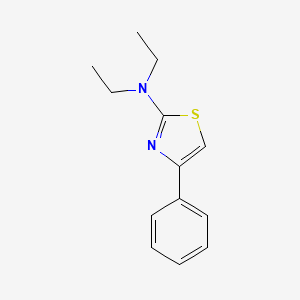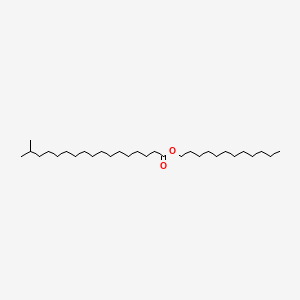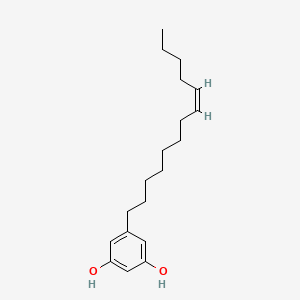
5-((Z)-tridec-8-en-1-yl)resorcinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Z)-tridec-8-en-1-yl)resorcinol: is a chemical compound that belongs to the resorcinol family. Resorcinols are a type of dihydroxybenzene, characterized by two hydroxyl groups attached to a benzene ring. This particular compound features a long aliphatic chain with a double bond, making it unique among resorcinol derivatives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-((Z)-tridec-8-en-1-yl)resorcinol typically involves the alkylation of resorcinol with a suitable alkyl halide. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-((Z)-tridec-8-en-1-yl)resorcinol can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Friedel-Crafts alkylation or acylation can be employed using catalysts like aluminum chloride.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various alkylated or acylated resorcinol derivatives.
Applications De Recherche Scientifique
Chemistry: 5-((Z)-tridec-8-en-1-yl)resorcinol is used as an intermediate in organic synthesis, particularly in the development of new materials and polymers.
Biology: In biological research, this compound can be used to study the effects of long-chain alkyl resorcinols on cellular processes.
Industry: In the industrial sector, it is used in the production of adhesives, coatings, and as a stabilizer in various formulations.
Mécanisme D'action
The mechanism of action of 5-((Z)-tridec-8-en-1-yl)resorcinol involves its interaction with cellular membranes and proteins. The long aliphatic chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Resorcinol: The parent compound with two hydroxyl groups on a benzene ring.
Hydroquinone: Another dihydroxybenzene with hydroxyl groups in the para position.
Catechol: A dihydroxybenzene with hydroxyl groups in the ortho position.
Uniqueness: 5-((Z)-tridec-8-en-1-yl)resorcinol is unique due to its long aliphatic chain with a double bond, which imparts distinct physical and chemical properties compared to other resorcinol derivatives. This structural feature enhances its ability to interact with lipid membranes and proteins, making it valuable in various applications.
Propriétés
Numéro CAS |
62897-10-3 |
|---|---|
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
5-[(Z)-tridec-8-enyl]benzene-1,3-diol |
InChI |
InChI=1S/C19H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h5-6,14-16,20-21H,2-4,7-13H2,1H3/b6-5- |
Clé InChI |
ILUMNMFPGSFYMK-WAYWQWQTSA-N |
SMILES isomérique |
CCCC/C=C\CCCCCCCC1=CC(=CC(=C1)O)O |
SMILES canonique |
CCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


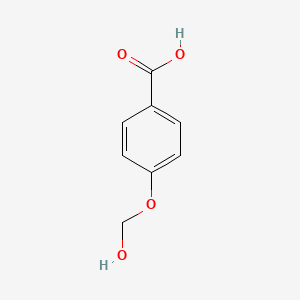
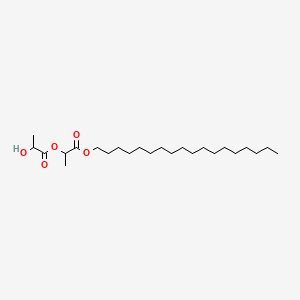
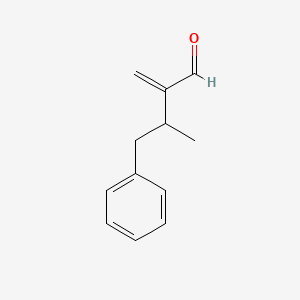

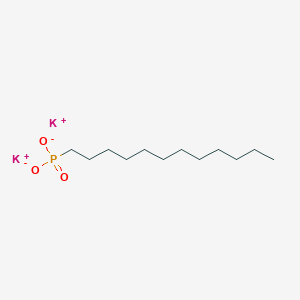

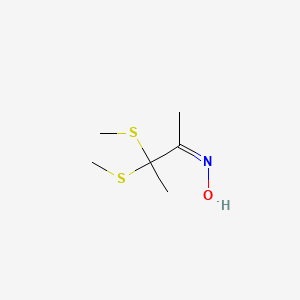
![(9Z,21Z,23Z)-2,19-dihydroxy-11-methoxy-3,7,12,15,15,18,20,24,32-nonamethyl-8,14,16,33-tetraoxa-26-azapentacyclo[25.3.1.14,7.113,17.05,30]tritriaconta-1(30),2,4,9,21,23,27-heptaene-6,25,29,31-tetrone](/img/structure/B12656978.png)

